5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one

PDE4 inhibition cAMP hydrolysis HTRF assay

Researchers requiring reproducible PDE4A inhibition data often encounter variability from generic scaffolds, compromising SAR studies. This 5-propyl-2-pyridin-4-yl derivative offers a defined pharmacological tool to eliminate that uncertainty. - Validated PDE4A Control: Demonstrates a consistent IC₅₀ of 553 nM in HTRF-based cAMP assays, suitable for high-throughput screening benchmarks. - Defined SAR Anchor: The 4-pyridyl hydrogen-bond acceptor and 5-propyl hydrophobic contacts provide a reference for docking validation and PDE4 pocket exploration. - Reliable Supply: Analytical data provided with every batch to ensure experimental continuity across long-term discovery programs.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B8585742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=O)C1)C2=CC=NC=C2
InChIInChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3
InChIKeyFDLQYEFFGAELJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one: PDE4A Inhibitor Scaffold Overview


5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one (CAS registry available via vendor; molecular formula C₁₁H₁₃N₃O; molecular weight 203.24 g/mol) is a heterocyclic pyrazolone derivative bearing a 4-pyridyl substitution at the N2 position and an n-propyl group at the C5 position [1]. This compound is not an approved pharmaceutical agent but functions as a validated research tool scaffold within the phosphodiesterase 4 (PDE4) inhibitor class [2]. The core 2-pyridyl-pyrazolone motif has been extensively characterized in medicinal chemistry campaigns for TGF-β type 1 receptor kinase inhibition and as intermediates in the synthesis of pyrazolo[3,4-b]pyridine-based PDE4 inhibitors [3]. In binding assays using recombinant human PDE4A overexpressed in HEK293 cells, the compound exhibits a measured IC₅₀ of 553 nM via HTRF-based cAMP hydrolysis detection, establishing its functional activity at this defined target and assay system [2].

PDE4A enzyme inhibition study fit (reported IC₅₀ in HEK293-expressed recombinant human PDE4A assay)
SAR starting scaffold with defined 2-pyridyl-pyrazolone core and propyl hydrophobic pocket engagement
Commercial intermediate for pyrazolo[3,4-b]pyridine PDE4 inhibitor synthesis

5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one: Generic Substitution Risk


Substituting this compound with generic pyrazolone analogs or alternative PDE4 inhibitor scaffolds introduces significant experimental variability and risks invalidating comparative structure-activity relationship (SAR) studies. The 2-pyridyl substitution pattern is not interchangeable; SAR studies on pyrazolopyridine PDE4 inhibitors demonstrate that the pyridine nitrogen position and its hydrogen-bonding interactions with the PDE4 active site are critical determinants of inhibitory potency and isoform selectivity [1]. Moreover, the 5-propyl chain specifically occupies a defined hydrophobic pocket within the PDE4 catalytic domain, and altering this alkyl substituent length or branching (e.g., to methyl, ethyl, or isopropyl) directly modulates both enzymatic IC₅₀ and cellular functional activity in LPS-induced TNF-α release assays [1]. In silico predictions using ADMETlab 2.0 further indicate that the compound's calculated oral bioavailability parameters and molecular descriptors (logP, logD, number of rigid bonds) are sensitive to even minor modifications to the heterocyclic core or alkyl chain, meaning that ostensibly similar pyrazolones will not recapitulate the same ADME/PK fingerprint [2]. For reproducible research in PDE4 pharmacology or in the preparation of advanced pyrazolo[3,4-b]pyridine derivatives, generic substitution without verification of the exact 5-propyl-2-pyridin-4-yl substitution pattern will introduce uncontrolled variables in both enzymatic and cellular assays.

!
4-Pyridyl substitution is specific; 2-pyridyl or 3-pyridyl isomers may shift PDE4A binding and SAR interpretation.
!
Propyl chain length critical for hydrophobic pocket occupancy; ethyl, isopropyl, or butyl analogs may alter inhibitory profile.
!
Generic pyrazolones without the pyridyl-pyrazolone motif will not recapitulate PDE4A inhibition or synthetic utility.

5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one: Quantitative Evidence Guide


PDE4A Inhibitory Potency vs. Benchmark Inhibitor

In a direct enzymatic inhibition assay using recombinant human PDE4A overexpressed in HEK293 cells and HTRF-based cAMP detection, the compound exhibits an IC₅₀ of 553 nM [1]. This value is contrasted with a structurally distinct PDE4 inhibitor benchmark compound (US8901315, 341) tested under comparable conditions, which shows an IC₅₀ of 1800 nM (1.8 µM) [2]. The 3.3-fold greater potency establishes this scaffold as a significantly more potent PDE4A inhibitor within this assay context. The assay was performed at pH 6.5 and 2°C with a 30-minute incubation period for the benchmark compound; the 553 nM measurement was obtained via HTRF immunoassay using HEK293-expressed recombinant human PDE4A [1][2].

PDE4A Inhibition
Head-to-head
IC₅₀ 553 nM vs 1800 nM (benchmark BDBM140155)
Supports PDE4A assay sensitivity review
Recombinant human PDE4A, HTRF cAMP assay; pH 6.5 comparator
PDE4 inhibition cAMP hydrolysis HTRF assay recombinant human PDE4A

Docking Pose & Binding Mode vs. Pyrazolopyridine Benchmark

Molecular docking simulations of pyrazole-based PDE4 inhibitors into the PDE4 catalytic domain crystal structure reveal that the 4-pyridyl nitrogen forms a critical hydrogen bond with a conserved glutamine residue (Gln369 in PDE4A/Gln443 in PDE4D) within the enzyme's active site pocket [1]. This interaction geometry, validated by X-ray co-crystal structures of closely related pyrazolopyridine analogs bound to PDE4 [1], is predicted to be conserved for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one. The n-propyl substituent is computationally predicted to occupy a hydrophobic sub-pocket that accommodates alkyl chains of three to four carbon atoms; shorter chains (e.g., methyl or ethyl) fail to fully engage this pocket, while longer or branched chains introduce steric clashes that reduce predicted binding affinity [1]. In contrast, the benchmark compound 20a from the pyrazolopyridine series, which exhibits potent PDE4 inhibition (IC₅₀ < 10 nM) and LPS-induced TNF-α suppression in human PBMCs [2], utilizes a distinct bicyclic core and carboxamide substitution to achieve its enhanced potency and selectivity profile [2].

Binding Mode
Class-level
4-pyridyl N H-bond to Gln369/Gln443; n-propyl in hydrophobic pocket
Supports scaffold-based SAR exploration
Computational docking; validated by X-ray of analogs
molecular docking PDE4 active site X-ray crystallography binding pose

TNF-α Suppression in Cellular Models (Class-Level Inference)

Pyrazolopyridine PDE4 inhibitors, exemplified by compound 20a, have been demonstrated to inhibit LPS-induced TNF-α production from isolated human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ value of 50 nM [1]. The scaffold of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one shares the core pyridine-pyrazole pharmacophore elements that underlie this cellular functional activity [2]. However, it is essential to note that direct cellular TNF-α inhibition data for the exact target compound is not currently available in the public domain. The class-level inference is that this pyrazolone core, when appropriately optimized, can translate enzymatic PDE4 inhibition into suppression of pro-inflammatory cytokine release. This compound may serve as a precursor for synthesis of more potent pyrazolo[3,4-b]pyridine analogs with improved cellular and in vivo activity profiles [1].

Cellular Response
Class-level
TNF-α suppression not directly measured; inferred from pyrazolopyridine class (20a IC₅₀ 50 nM in PBMCs)
Supports cellular anti-inflammatory assay context
Data to verify for this specific scaffold
TNF-α inhibition LPS-stimulated PBMCs anti-inflammatory PDE4 cellular activity

Synthetic Accessibility & Purity vs. Alternative Pyrazolones

The compound is synthesized via a straightforward one-pot condensation of 4-pyridylhydrazine with ethyl butyrylacetate, yielding the target pyrazolone . This route is operationally simple compared to multi-step syntheses required for more complex PDE4 inhibitor scaffolds such as pyrazolo[3,4-b]pyridine-5-carboxamides, which demand sequential heterocycle construction and functional group manipulations [1]. The commercial availability of the compound with reported purity exceeding 97% by HPLC analysis (vendor specification) ensures that procurement for research use does not require in-house synthetic validation prior to biological testing . Alternative pyrazolone building blocks, such as 2,4-dihydro-3H-pyrazol-3-one or 5-phenyl-2-pyridin-4-yl-4H-pyrazol-3-one, differ in substitution pattern and consequently in their utility for PDE4 SAR studies; the 5-propyl chain is a defined requirement for occupying the enzyme's hydrophobic pocket as described in Evidence Item 2 [1].

Synthesis & Purity
Specification review
One-step condensation; vendor purity >97% (HPLC)
Supports procurement without custom synthesis
Commercial availability; batch reproducibility context
synthetic route condensation pyrazolone preparation heterocyclic synthesis

5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one: Optimal Research Applications


HTS Hit Validation & PDE4A Counter-Screening

Use this compound as a validated PDE4A inhibitor control (IC₅₀ = 553 nM in HTRF cAMP assay [1]) in high-throughput screening campaigns to benchmark assay sensitivity and to counter-screen hits from other target-based screens for PDE4A off-target activity. Its moderate potency (sub-micromolar IC₅₀) provides a useful window for detecting both weaker and stronger inhibitors without saturating the assay signal. The compound's structural distinction from pyrazolopyridine PDE4 inhibitors [2] also makes it valuable for confirming that observed activity is scaffold-specific rather than assay artifact.

SAR Exploration: PDE4 Hydrophobic Pocket Occupancy

Employ the compound as a starting scaffold to systematically explore the structure-activity relationships of the PDE4 hydrophobic pocket [1]. The 5-propyl group is computationally predicted to occupy a defined alkyl-binding sub-pocket; synthesizing analogs with varied chain lengths (ethyl, butyl, isopropyl) allows quantification of the contribution of this substituent to PDE4A binding affinity. The 4-pyridyl nitrogen provides a validated hydrogen-bond anchor point to the conserved active site glutamine [1], enabling focused SAR campaigns on the pyridine ring and pyrazolone core.

Synthetic Precursor for Pyrazolo[3,4-b]pyridine PDE4 Inhibitors

Utilize this compound as a key synthetic precursor for the construction of pyrazolo[3,4-b]pyridine-5-carboxamides, a structural class that has yielded potent, orally bioavailable PDE4 inhibitors with demonstrated cellular TNF-α suppression (IC₅₀ = 50 nM in human PBMCs) and encouraging rat pharmacokinetic profiles [2]. The pyrazolone core serves as a modular template for annulation chemistry that installs the fused pyridine ring, enabling access to a privileged PDE4 inhibitor scaffold that is extensively characterized in the patent and primary literature [2].

In Silico Docking Model Validation & Benchmarking

Apply this compound as a test ligand for validating molecular docking protocols and scoring functions against the PDE4 catalytic domain. The measured IC₅₀ of 553 nM [1] provides an empirical benchmark for assessing the predictive accuracy of computational models. The defined 4-pyridyl hydrogen-bond interaction and 5-propyl hydrophobic contact [1] serve as critical reference points for evaluating the quality of docked poses, enabling refinement of in silico screening workflows for novel PDE4 inhibitor discovery.

Application
Selection Property
Validation Focus
PDE4A counter-screening studies
Reported enzyme inhibition context
HTRF assay benchmarking
SAR exploration of hydrophobic pocket
4-Pyridyl anchor and propyl chain
Binding mode reproducibility
Synthetic precursor for pyrazolopyridines
Modular pyrazolone core
Annulation chemistry validation
In silico docking model validation
Defined binding interactions
Scoring function benchmarking
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